N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H23N3O3S, and its molecular weight is 313.42. Detailed structural analysis or 3D conformation studies are not available in the retrieved papers.Scientific Research Applications
Sulfomethylation of Polyazamacrocycles
The research on sulfomethylation of piperazine and various polyazamacrocycles with formaldehyde bisulfite explores the introduction of methanesulfonate groups into these structures. The process is pH-dependent, with neutral pH conditions favoring disubstituted products. These sulfomethylated products serve as precursors to mono- and diacetate, phosphonate, and phosphinate derivatives, offering a new route to mixed-side-chain macrocyclic chelates, which have potential applications in chelation therapy and imaging (J. van Westrenen & A. D. Sherry, 1992).
Synthesis and Bioactivity in HIV-1 Inhibition
Research into the synthesis and evaluation of analogues for the inhibition of HIV-1 reverse transcriptase highlights the importance of the substituted aryl moiety and its modification. This work has led to the discovery of bis(heteroaryl)piperazines (BHAPs) that are significantly more potent than previous compounds, demonstrating the compound's utility in developing novel non-nucleoside HIV-1 reverse transcriptase inhibitors (D. Romero et al., 1994).
Automated Radiosynthesis for Serotonin Receptor Imaging
The development of an automated one-step radiosynthesis process for [(18)F]FCWAY, a serotonin 5-HT(1A) receptor ligand, showcases the compound's application in clinical human studies for imaging serotonin receptors. Optimized synthesis has improved yield and chemical purity, making it a valuable tool for neuroscience research and diagnosis of psychiatric disorders (B. Vuong et al., 2007).
Diethyltin-based Self-assemblies from Sulfonate-phosphonate Ligands
The reaction of diethyltin(methoxy)methanesulfonate with t-butylphosphonic acid leads to the formation of three-dimensional self-assemblies, demonstrating the potential of sulfonate-phosphonate ligands in constructing supramolecular structures. These findings have implications for materials science, particularly in the design of novel coordination polymers and metal-organic frameworks (R. Shankar et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction between the compound and the α1-AR leads to changes in the receptor’s activity, which can result in various physiological effects .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can therefore influence these processes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. It affects the activity of the α1-AR, leading to changes in the adrenergic signaling pathway . This can result in various physiological effects, depending on the specific subtype of the α1-AR that the compound interacts with .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties, such as size, charge, and lipophilicity, can affect its pharmacokinetic profile and thus its efficacy and stability . Additionally, the compound’s action can be influenced by the specific cellular and molecular environment in which it is acting .
Future Directions
Biochemical Analysis
Biochemical Properties
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The compound’s effects on cells are primarily related to its interactions with alpha1-adrenergic receptors . These receptors are involved in numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with alpha1-adrenergic receptors . The compound’s binding interactions with these receptors can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-20-14-6-4-3-5-13(14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTBNGAJBCDVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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